1,1-Difluoroethane
Description
Contextualization of 1,1-Difluoroethane within Contemporary Chemical Science
In contemporary chemical science, this compound (HFC-152a) is recognized for its utility as a propellant, a blowing agent, and a potential refrigerant. Its properties, such as being a gas at room temperature and pressure, easily liquefiable, and having a relatively short atmospheric lifetime, make it a subject of interest for developing more sustainable chemical products and processes. Research into HFC-152a often focuses on its thermodynamic properties, its behavior in various mixtures, and its environmental impact compared to legacy compounds chemicalbook.comkouraglobal.comkouraglobal.comsrce.hrcwejournal.org. Its role as an intermediate in the synthesis of other fluorinated compounds, such as vinylidene fluoride (B91410), also places it within the scope of organic synthesis research chemicalbook.com.
Evolution of Research Focus on this compound: From Industrial Utility to Environmental Stewardship
The research trajectory of this compound has been significantly shaped by global environmental regulations and the ongoing search for sustainable alternatives to ozone-depleting substances (ODS) and high global warming potential (GWP) compounds.
The history of halocarbons, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), is intrinsically linked to environmental policy. The discovery of the ozone-depleting properties of CFCs led to the landmark Montreal Protocol on Substances that Deplete the Ozone Layer in 1987 eos.orgpsu.edunist.goviiarcondenser.orgeuropa.eu. This protocol mandated the phase-out of CFCs and other ODS, driving the development of alternative compounds. Hydrofluorocarbons (HFCs), including this compound, emerged as replacements because they possess zero ozone depletion potential (ODP) srce.hriiarcondenser.orgecetoc.orgoecd.orgwikipedia.orggoogle.com.
Subsequently, the focus shifted to the climate impact of these HFCs, many of which have high global warming potentials (GWPs). The Kyoto Protocol , adopted in 1997, aimed to reduce greenhouse gas emissions, including those from HFCs psu.edu. This regulatory landscape created a demand for HFCs with lower GWPs and shorter atmospheric lifetimes, positioning compounds like this compound for further investigation and potential adoption copernicus.org. The Kigali Amendment to the Montreal Protocol further reinforced the need to control HFC emissions eos.org.
The primary drivers for research into alternatives like this compound are the imperative to protect the stratospheric ozone layer and to mitigate climate change. Substances with zero ODP and low GWP are highly sought after wikipedia.orgturi.orgsustainability-directory.com. This compound fits this profile, possessing an ODP of zero and a significantly lower GWP compared to many traditional HFCs, such as HFC-134a srce.hrcwejournal.orgecetoc.orgwikipedia.orggoogle.com. Its atmospheric lifetime is also relatively short, estimated at around 1.4 to 1.5 years, which contributes to its lower GWP wikipedia.orgcopernicus.orgoecd.org. This makes it an attractive candidate for applications where HFCs with higher environmental impacts have been historically used, such as aerosol propellants and foam blowing agents chemicalbook.comkouraglobal.comecetoc.orggoogle.comgoogle.com.
Scope and Research Significance of this compound
The research significance of this compound lies in its multifaceted potential as a more environmentally benign chemical. Its primary applications under investigation and development include:
Aerosol Propellant: HFC-152a is used as a propellant in aerosol sprays and gas duster products, offering an alternative to CFCs and other propellants with higher environmental footprints chemicalbook.comkouraglobal.comecetoc.orgwikipedia.orgusda.govnih.gov.
Foam Blowing Agent: It serves as a blowing agent in the production of polyurethane and polyisocyanurate foams, replacing CFCs that were phased out due to their ODP chemicalbook.comecetoc.orggoogle.comgoogle.com. Its solubility in polyols is a key factor in this application researchgate.netacs.org.
Refrigerant and Refrigerant Component: this compound is being explored as a refrigerant, either on its own or as a component in refrigerant blends, particularly as a replacement for higher-GWP HFCs like R-134a in air conditioning and refrigeration systems chemicalbook.comsrce.hrcwejournal.orgenergy.govacs.org. Its thermodynamic properties are comparable to some existing refrigerants, making it a viable candidate for retrofitting srce.hr.
Chemical Intermediate: It is also used as an intermediate in the synthesis of other fluorinated compounds, such as vinylidene fluoride, a monomer for fluororubbers and fluoroplastics chemicalbook.com.
The ongoing research aims to fully characterize its performance in these applications, optimize its use in blends, and ensure its environmental and safety profile aligns with evolving global standards.
Compound Name Table
| Common Name / Designation | Chemical Name | Chemical Formula | CAS Number |
| HFC-152a, R-152a, DFE | This compound | C₂H₄F₂ | 75-37-6 |
| CFC-11 | Trichlorofluoromethane | CCl₃F | 75-69-4 |
| CFC-12 | Dichlorodifluoromethane | CCl₂F₂ | 75-71-8 |
| HFC-134a | 1,1,1,2-Tetrafluoroethane (B8821072) | C₂H₂F₄ | 811-97-2 |
| HFC-227ea | 1,1,1,2,3,3,3-Heptafluoropropane | C₃HF₇ | 431-67-4 |
| HFC-125 | Pentafluoroethane | C₂HF₅ | 354-33-6 |
| HFC-143a | 1,1,1-Trifluoroethane (B1214931) | C₂H₃F₃ | 420-47-3 |
| HFC-32 | Difluoromethane (B1196922) | CH₂F₂ | 75-10-5 |
| HCFC-142b | 1-Chloro-1,1-difluoroethane (B1203169) | C₂H₃ClF₂ | 75-68-3 |
| HCFC-22 | Chlorodifluoromethane | CHClF₂ | 75-45-6 |
| HFO-1234yf | 2,3,3,3-Tetrafluoropropene | C₃H₂F₄ | 754-12-1 |
| HFO-1234ze | 1,3,3,3-Tetrafluoropropene | C₃H₂F₄ | 694-64-4 |
| HCFC-12 | Dichlorodifluoromethane | CCl₂F₂ | 75-71-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoroethane | |
|---|---|---|
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InChI |
InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |
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InChI Key |
NPNPZTNLOVBDOC-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(F)F | |
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Molecular Formula |
C2H4F2 | |
| Record name | 1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID0024050 | |
| Record name | 1,1-Difluoroethane | |
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Molecular Weight |
66.05 g/mol | |
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Physical Description |
1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
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| Record name | Ethane, 1,1-difluoro- | |
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Boiling Point |
52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |
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Flash Point |
< -50 °C (open cup), Flammable gas | |
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Solubility |
In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |
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Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |
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Vapor Density |
2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |
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Vapor Pressure |
Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |
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Impurities |
Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |
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Color/Form |
Colorless gas | |
CAS No. |
75-37-6 | |
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Melting Point |
-179 °F (USCG, 1999), -118.6 °C, -117 °C | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Synthetic Methodologies and Process Engineering Research
Chemical Synthesis Pathways and Mechanistic Investigations
The primary routes for synthesizing 1,1-difluoroethane are based on the reaction of hydrogen fluoride (B91410) with acetylene (B1199291) or vinyl chloride, along with explorations into novel catalytic systems.
Historically, the reaction between acetylene and hydrogen fluoride has been a cornerstone for producing this compound. This process can be conducted in either liquid or gas phases, with mercury compounds often serving as catalysts, though their use is increasingly scrutinized due to environmental concerns.
Mercury-Catalyzed Addition of Hydrogen Fluoride to Acetylene
Gas-Phase Reaction Systems with Heterogeneous Catalysis (e.g., AlF₃)The gas-phase hydrofluorination of acetylene over heterogeneous catalysts offers advantages in terms of catalyst separation and reduced corrosion issues. Aluminum trifluoride (AlF₃) is a commonly investigated catalyst for this process, typically operating at temperatures between 220–280°C under atmospheric pressure. This method can achieve high conversion rates exceeding 98%chemicalbook.com. Research has also explored modifications to AlF₃ catalysts, such as the addition of promoters like manganese (Mn) or bismuth (Bi), which have shown slight improvements in reaction selectivity and helped mitigate catalyst deactivation due to cokingchemicalbook.com. Other heterogeneous catalysts, including those based on magnesium fluoride (MgF₂) and titanium oxyfluoride (TiOF₂), have also been investigated for their activity and stability in HFC-152a synthesisresearchgate.netresearchgate.netresearchgate.net.
An industrially significant route involves the fluorination of vinyl chloride (CH₂=CHCl) with anhydrous hydrogen fluoride. This pathway often proceeds in multiple steps, potentially involving intermediates like 1-chloro-1-fluoroethane (B11141) (HCFC-151a).
A common two-step approach begins with the addition of HF to vinyl chloride, catalyzed by Lewis acids such as SnCl₄, to form HCFC-151a smolecule.comgoogle.comgoogle.com. This intermediate is then further fluorinated to yield this compound. This method has been optimized to improve conversion and selectivity, with reported yields of approximately 81 molar percent of HFC-152a achievable under specific conditions google.comecetoc.org. Process advancements aim to minimize the formation of high-boiling by-products and address challenges like the formation of azeotropes between vinyl chloride and HFC-152a, which complicates purification google.comgoogle.com.
Alternative precursors like 1,2-dichloroethane (B1671644) (HCC-150a) and 1-chloro-1-fluoroethane (HCFC-151a) have also been explored, utilizing catalysts like tin tetrafluoride on activated carbon for gas-phase reactions or antimony pentafluoride for liquid-phase processes google.comgoogle.com.
Ongoing research focuses on developing advanced catalytic systems to overcome the limitations of traditional methods. This includes:
Promoted Catalysts: As mentioned, incorporating promoters like Mn or Bi into AlF₃ catalysts can enhance selectivity and stability chemicalbook.com.
Supported Catalysts: Utilizing supports like activated carbon or silicon carbide (SiC) can improve catalyst dispersion, thermal stability, and resistance to HF corrosion. For example, AlF₃ supported on SiC has demonstrated high catalytic activity and stability for HFC-152a synthesis researchgate.netresearchgate.netresearchgate.net.
Novel Materials: Titanium oxyfluoride (TiOF₂) has emerged as a promising catalyst, showing superior conversion and stability compared to conventional metal fluorides like AlF₃ and MgF₂ in the conversion of HFC-152a researchgate.netresearchgate.netresearchgate.net.
Composite Catalysts: The development of composite catalysts, such as carbon-confined AlF₃ clusters, has shown excellent sintering resistance and superior catalytic performance for HFC-152a conversion compared to conventionally prepared AlF₃ researchgate.netresearchgate.net.
Industrial Production Processes and Technological Advancements
Industrial production of this compound is characterized by continuous processes designed for high throughput and efficiency.
The gas-phase hydrofluorination of acetylene using AlF₃ catalysts offers high conversion rates (>98%) but faces challenges with catalyst deactivation due to coking chemicalbook.com. To address this, strategies like adding promoters or developing more robust catalyst formulations are employed.
The liquid-phase fluorination of vinyl chloride, often catalyzed by SnCl₄, is a widely adopted industrial route google.comecetoc.org. Technological advancements in this area focus on optimizing reaction conditions, such as residence time and reactant ratios, to maximize yield and minimize by-product formation. For instance, a two-step process starting from vinyl chloride has been developed to reduce the generation of undesirable high-boiling materials google.com. Furthermore, research into post-reactor treatments, such as reacting crude product streams with additional hydrogen fluoride, aims to convert residual vinyl chloride and improve the purity of the final this compound product, mitigating issues caused by azeotrope formation google.com.
Compound Name List:
this compound
HFC-152a
R-152a
Vinyl Fluoride (Intermediate product in some synthesis routes)
1-Chloro-1-fluoroethane (HCFC-151a) (Intermediate product in some synthesis routes)
Hydrogen Fluoride (HF)
Acetylene
Vinyl Chloride
Reactor Design and Optimization Studies
The synthesis of this compound primarily follows two main pathways: the fluorination of acetylene with hydrogen fluoride (HF) and the fluorination of vinyl chloride with HF. Each route presents distinct reactor design considerations and optimization challenges.
Acetylene Fluorination Route: This method can be conducted in either the liquid or gas phase.
Gas-phase fluorination typically utilizes aluminum fluoride (AlF₃) as a catalyst at temperatures between 220–280°C under atmospheric pressure. This process is noted for its high catalytic activity and conversion rates exceeding 98% chemicalbook.com. However, a significant challenge is catalyst deactivation due to coking, which can be mitigated to some extent by adding elements like Bismuth (Bi) to the catalyst chemicalbook.com. Reactor design for this process must account for the solid catalyst bed and potential for fouling. Materials resistant to high temperatures and the corrosive nature of HF are essential, often involving nickel alloys google.com.
Liquid-phase fluorination of acetylene employs catalysts such as fluorosulfonic acid at milder temperatures (around 30°C) and pressures (0.03–0.3 MPa) chemicalbook.com. While this route avoids the coking issue of gas-phase catalysts, it introduces challenges related to catalyst corrosivity (B1173158) and waste treatment chemicalbook.com. Tin tetrachloride (SnCl₄) has also been identified as an effective catalyst for liquid-phase reactions, often operating at temperatures between 0°C and 65°C under moderate pressures google.com. Reactor design for liquid-phase processes must prioritize materials that can withstand the highly corrosive nature of HF and the catalyst, with stainless steel, Monel, or Hastelloy being common choices google.compatsnap.com. Optimization efforts have focused on catalyst concentration and precise temperature control to achieve high yields and purity, minimizing by-products like vinyl fluoride google.com.
Vinyl Chloride Fluorination Route: This pathway predominantly occurs in the liquid phase, often employing tin-based catalysts, particularly tin tetrachloride (SnCl₄) chemicalbook.comwipo.intjustia.comusda.govecetoc.org. Research has focused on improving catalyst efficiency and lifespan, as well as minimizing the formation of oligomeric and polymeric by-products chemicalbook.comwipo.int. For instance, studies have shown that optimizing catalyst loading and vinyl chloride feed rates can significantly enhance productivity and product quality chemicalbook.com. Patents describe continuous processes where vinyl chloride and HF are continuously fed into the reactor, with the product stream continuously discharged wipo.int. Reactor design for this method also demands corrosion-resistant materials. Optimization studies have explored two-step processes, such as the conversion of chloroethene to intermediates like 1,1-dichloroethane (B41102) or 1-chloro-1-fluoroethane, followed by their conversion to this compound, aiming to reduce tar formation google.com.
Catalyst Performance and Reactor Optimization: Research has investigated various catalysts and their performance. For example, a process using SbCl₅ supported on activated carbon demonstrated good yields (>80%) for related fluorocarbons, with reactor vessels preferably constructed from HF-resistant materials like nickel alloys google.com. Optimization studies often involve controlling parameters such as temperature, molar ratio of reactants (HF to hydrocarbon), pressure, and space velocity to maximize conversion and selectivity google.com. For example, in the gas-phase synthesis, temperatures between 150-350°C and HF:chlorohydrocarbon molar ratios of 2.5-20:1 have been reported google.com.
Process Intensification and Energy Efficiency Research
Process intensification aims to make chemical processes more efficient, safer, and environmentally friendly. For this compound synthesis, this translates to exploring advanced reactor technologies and optimizing energy consumption.
Continuous Flow Synthesis: The adoption of continuous flow reactors is a key area for process intensification in chemical synthesis, including for hydrofluorocarbons researchgate.netresearchgate.netmit.edu. Compared to traditional batch reactors, continuous flow systems offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety due to smaller reagent inventories. For instance, continuous flow synthesis of difluoromethane (B1196922) (a related compound) has demonstrated stable operation with high conversion rates and efficient recycling of unreacted materials researchgate.net. This approach can lead to reduced waste streams and lower operational costs researchgate.net.
By-product Formation and Purity Control in Synthesis
Achieving high purity of this compound is critical for its end-use applications. The synthesis processes inherently generate various by-products and impurities that must be effectively managed and removed.
Common By-products and Impurities:
Catalyst Coking: In gas-phase synthesis using AlF₃, catalyst deactivation due to coke formation is a significant issue, impacting process longevity and efficiency chemicalbook.com.
Oligomers and Polymers: The fluorination of vinyl chloride can lead to the formation of oligomeric and polymeric materials, which can foul equipment and reduce product yield wipo.int.
Unreacted Feedstocks and Intermediates: Incomplete conversion of acetylene or vinyl chloride, or the presence of intermediate species like vinyl fluoride, can contaminate the final product google.comnih.govwikipedia.org.
Isomers and Related Compounds: Depending on the specific reaction pathway and conditions, other fluorinated or chlorinated hydrocarbons, such as 1,1,1-trifluoroethane (B1214931) or vinyl fluoride, can be formed as by-products google.comjustia.com. For instance, the fluorination of vinylidene chloride can yield 1,1-dichloro-1-fluoroethane (B156305) and 1,1,1-trifluoroethane as by-products justia.com.
Tars and High-Boiling Substances: Some processes, particularly those involving vinyl chloride, can generate tars and other high-boiling point impurities that require careful separation chemicalbook.comgoogle.com.
Purity Control and Purification Methods: To achieve the required purity, typically ≥ 99.9% usda.govecetoc.org, several purification strategies are employed:
Distillation: Fractional distillation is a primary method for separating this compound from unreacted starting materials, intermediates, and by-products due to differences in boiling points usda.govgoogle.com. Multi-stage rectification towers are often used in sophisticated separation schemes google.com.
Adsorption: Crude this compound can be purified by contacting it with adsorbents such as zeolites or carbonaceous materials. These adsorbents can effectively remove unsaturated compounds and saturated chlorine-containing impurities wipo.int.
| Synthesis Route | Catalyst(s) | Phase | Typical Temperature (°C) | Key Advantages | Key Challenges |
| Acetylene + HF | AlF₃ | Gas | 220–280 | High catalytic activity, >98% conversion | Catalyst coking/deactivation; requires HF-resistant reactors |
| Acetylene + HF | Fluorosulfonic acid | Liquid | 30 | Milder conditions | Catalyst corrosivity, waste treatment issues |
| Acetylene + HF | SnCl₄ | Liquid | 0–65 | High yield, good purity potential | Corrosion, catalyst management |
| Vinyl Chloride + HF | SnCl₄ | Liquid | Varies (e.g., 50–150) | Continuous process capability, reduced tar formation with optimization | Oligomer/polymer formation, tar/high-boiling by-products, corrosion |
| Chloroethene → Intermediates → | SnCl₄ (for second step) | Liquid | Varies | Reduced tar formation | Multi-step process complexity |
| This compound |
Table 1: Comparison of this compound Synthesis Routes and Catalysts
| Impurity Type | Potential Source | Removal Method(s) |
| Unreacted Acetylene/Vinyl Chloride | Incomplete conversion | Distillation, process optimization |
| Vinyl Fluoride | Intermediate or by-product in acetylene route | Distillation, adsorption, process optimization |
| Oligomers/Polymers/Tars | Side reactions in vinyl chloride route | Distillation, adsorption, process optimization to minimize formation |
| Other Halocarbons (e.g., HF) | Incomplete reaction, catalyst carryover | Distillation, scrubbing, adsorption |
| High-boiling point impurities | Side reactions, polymerization | Distillation, process optimization |
| Catalyst fines/residues | Catalyst degradation or carryover | Filtration, adsorption |
Table 2: Common Impurities in this compound Synthesis and Their Removal
Compound Name Table:
this compound
HFC-152a
R-152a
Acetylene
Hydrogen Fluoride (HF)
Vinyl Chloride
Aluminum Fluoride (AlF₃)
Fluorosulfonic Acid
Tin Tetrachloride (SnCl₄)
Vinyl Fluoride
1,1-Dichloroethane
1-Chloro-1-fluoroethane
1,1,1-Trichloroethane
1,1-Dichloroethylene
1,2-Dichloroethylene
1,2-Dichloroethane
1,1-Dichloroethane
Antimony Pentachloride (SbCl₅)
Chloroethene
Molecular Structure, Spectroscopic Characterization, and Quantum Chemical Investigations
Rotational Spectroscopy and Molecular Conformation Studies
Rotational spectroscopy, primarily through microwave techniques, provides highly detailed information about the three-dimensional structure of molecules in the gas phase.
Microwave Spectroscopy for Rotational Constants and Molecular Structure Determination
Microwave spectroscopy has been employed to determine the rotational constants of 1,1-difluoroethane. These constants are directly related to the molecule's moments of inertia, which in turn depend on the atomic masses and their positions in space. For this compound, studies have reported values for its rotational constants, aiding in the determination of its molecular structure. For instance, early microwave spectroscopic analysis yielded rotational constants A = 9491.95 Mc, B = 8962.65 Mc, and C = 5170.43 Mc, with a parameter x = 0.75504, characterizing it as a moderately asymmetric rotor of the oblate type aip.org. These measurements, along with analyses of isotopologues, allow for the precise determination of bond lengths and angles, providing a detailed picture of the molecule's geometry researchgate.netaip.org.
Internal Rotation Barrier Analysis
The presence of the methyl group (CH₃) attached to the difluoromethyl group (CHF₂) in this compound allows for internal rotation around the C-C bond. Microwave spectroscopy can quantify the energy barrier that hinders this rotation. Studies have determined this barrier to internal rotation for this compound. One investigation reported a barrier of (1.25 ± 0.20) × 10³ cm⁻¹ derived from intensity ratio measurements of torsional frequencies aip.org. Related studies on similar molecules, such as 1-chloro-1,1-difluoroethane (B1203169), have also yielded significant internal rotation barriers, indicating the sensitivity of this parameter to the fluorination pattern aip.org. Theoretical calculations, such as those using MP2/6-311++G(d,p) methods, are often used in conjunction with experimental data to refine the understanding of these internal rotation barriers aip.org.
Studies of Weak Hydrogen Bond Topology in Dimer Formations
The ability of this compound to form weakly bound complexes, particularly dimers, has been a subject of significant interest. Microwave spectroscopy has been instrumental in identifying and characterizing different isomers of these dimers. Studies have revealed that the this compound dimer is stabilized by a network of three C—H⋯F—C weak hydrogen bonds researchgate.netaip.orgaip.orgnih.gov. Two stable isomers have been detected, differing in the specific configuration of these hydrogen bonds. In the most stable isomer, two difluoromethyl C—H groups and one methyl C—H group act as proton donors, while in the second isomer, two methyl C—H groups and one difluoromethyl C—H group serve this role researchgate.netaip.orgaip.orgnih.gov. These investigations often involve ab initio calculations to predict and confirm the structures and relative stabilities of these isomers aip.org.
Vibrational Spectroscopy and Spectral Assignment Research
Infrared and Raman Spectroscopic Analysis of Fundamental Frequencies
The fundamental vibrational frequencies of this compound have been studied using both infrared and Raman spectroscopy. These studies aim to assign specific vibrational modes, such as C-H stretching, C-F stretching, and bending modes, to the observed spectral features aip.orgresearchgate.net. The Raman spectrum of gaseous this compound has been obtained, and a comprehensive assignment of its fundamental frequencies has been proposed. This analysis is crucial for a detailed interpretation of the spectra and for subsequent thermodynamic calculations aip.org. Combined experimental measurements of vibrational frequencies with ab initio computations of vibrational frequencies and intensities are often used to provide accurate assignments researchgate.net.
High-Resolution Fourier Transform Infrared Spectroscopy
High-resolution Fourier Transform Infrared (FTIR) spectroscopy offers a more detailed examination of vibrational bands, often resolving rotational fine structure. While specific studies focusing solely on high-resolution FTIR for this compound were not extensively detailed in the provided search results, the technique is generally used to obtain precise spectral assignments and to study subtle effects like internal rotation or intermolecular interactions. The general methodology for analyzing vibrational spectra, including assignments and intensity measurements, is well-established and applied to molecules like this compound aip.orgresearchgate.net.
Theoretical and Computational Chemistry Approaches
Complementing experimental observations, theoretical and computational chemistry methods offer a powerful means to predict and understand the properties of this compound at the molecular level.
High-level ab initio methods, including coupled-cluster (CC) techniques, and Density Functional Theory (DFT) are extensively employed to compute the molecular geometries and electronic structures of this compound researchgate.netaip.orgmckendree.eduaip.orgacs.orgacs.orgacs.orgresearchgate.netsns.itresearchgate.netresearchgate.netscispace.commdpi.comacs.orgresearchgate.netacs.org. These calculations aim to accurately determine bond lengths, bond angles, and electron distribution. For instance, MP2 (Møller-Plesset perturbation theory) calculations with extended basis sets like 6-311++G(d,p) have been used for geometry optimizations and harmonic frequency calculations, demonstrating good performance in predicting molecular complexes and their properties aip.org. DFT methods, such as B3LYP, are also widely utilized for geometry optimization and frequency analysis, often showing good correlation with experimental vibrational modes mckendree.eduacs.org. These computational studies provide detailed insights into the equilibrium structures and electronic configurations, which are foundational for predicting other molecular properties researchgate.netaip.orgmckendree.eduaip.orgacs.orgacs.orgresearchgate.netsns.itmdpi.comacs.orgresearchgate.netacs.org.
Quantum chemistry calculations are crucial for deriving thermochemical parameters, such as the enthalpy of formation. Various methods, including composite schemes (e.g., CBS-QB3, G4) and DFT, are applied to obtain these values with high accuracy researchgate.netscispace.comnih.govmdpi.comnih.govanl.gov. For this compound, the enthalpy of formation has been reported as 75.0 kJ/mol at 298.15 K nih.gov. These calculations often involve isodesmic reactions and careful consideration of zero-point vibrational energy and thermal corrections to achieve "chemical accuracy" researchgate.netnih.govanl.gov. The derivation of these parameters is essential for thermodynamic modeling and understanding reaction pathways researchgate.netscispace.comnih.govmdpi.comanl.gov.
Computational methods play a vital role in predicting and interpreting spectroscopic properties, including vibrational frequencies and infrared intensities. Ab initio and DFT calculations are used to compute harmonic and anharmonic vibrational frequencies, which are then compared with experimental infrared and Raman spectra researchgate.netmckendree.eduacs.orgresearchgate.netacs.orgresearchgate.netfaccts.defaccts.deethz.chchemrxiv.orgsns.it. For example, calculations have been performed to predict the vibrational frequencies of this compound, aiding in the assignment of experimental spectra researchgate.netmckendree.eduacs.orgresearchgate.netacs.orgresearchgate.netfaccts.defaccts.deethz.chchemrxiv.orgsns.it. These studies often involve fitting calculated frequencies to experimental data to refine the accuracy of the predictions researchgate.netresearchgate.net. Furthermore, computational methods are employed to predict infrared absorption intensities and cross-sections, which are critical for atmospheric and environmental studies epa.govresearchgate.netmdpi.comsns.itresearchgate.netaeris-data.fr.
Reaction Mechanisms and Kinetic Studies
Gas-Phase Reactions and Atmospheric Degradation Mechanisms
The atmospheric fate of 1,1-difluoroethane is primarily determined by its reactions with photochemically generated radicals, its potential for photolytic decomposition, and its interactions with other atmospheric species.
The dominant degradation pathway for this compound in the troposphere is initiated by its reaction with hydroxyl (OH) radicals. ecetoc.org This process is a key factor in determining the atmospheric lifetime of the compound, which is estimated to be approximately 1.4 to 1.5 years. ecetoc.orgoecd.org The reaction involves the abstraction of a hydrogen atom, leading to a cascade of subsequent reactions that ultimately break down the molecule into simpler, inorganic compounds.
In the initial step of the OH-initiated oxidation, a hydrogen atom is abstracted from the this compound molecule (CH₃CHF₂). The molecule presents two distinct sites for hydrogen abstraction: the methyl (-CH₃) group and the difluoromethyl (-CHF₂) group. Experimental and theoretical studies have shown a high degree of site selectivity in this reaction. The abstraction of the hydrogen atom occurs predominantly from the -CHF₂ group. ecetoc.org This selectivity is significant as it dictates the structure of the resulting fluoroalkyl radical and, consequently, the subsequent degradation pathway. For the analogous reaction with chlorine atoms, it has been demonstrated that there is 99% regioselectivity for abstraction from the -CHF₂ group. ecetoc.org While the reaction with OH radicals is the primary atmospheric sink, the selectivity for abstraction from the -CHF₂ group is also high, with studies indicating a yield of over 75% for the formation of the CH₃CF₂ radical. researchgate.net The process of hydrogen abstraction by the OH radical is a fundamental atom-transfer reaction where the C-H bond is broken, and a new O-H bond is formed. mdpi.com
Following the initial hydrogen abstraction by OH radicals, a complex series of reactions ensues, leading to the formation of various intermediate and final degradation products. The primary radical formed, CH₃CF₂, rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CH₃CF₂O₂). This peroxy radical can then react with nitric oxide (NO) to yield an alkoxy radical (CH₃CF₂O) and nitrogen dioxide (NO₂).
The subsequent fate of the alkoxy radical leads to the formation of several key non-radical intermediates. The principal ultimate degradation products of this compound in the atmosphere are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). ecetoc.org Important non-radical intermediates in this degradation pathway include formaldehyde (HCHO) and carbonyl fluoride (COF₂). ecetoc.org Carbonyl fluoride itself can be further hydrolyzed in the atmosphere to produce CO₂ and HF. The general degradation scheme highlights a pathway that efficiently breaks down the parent molecule into smaller, oxidized species.
| Product Type | Chemical Name | Chemical Formula |
|---|---|---|
| Intermediate | Formaldehyde | HCHO |
| Intermediate | Carbonyl Fluoride | COF₂ |
| Ultimate | Carbon Monoxide | CO |
| Ultimate | Carbon Dioxide | CO₂ |
| Ultimate | Hydrogen Fluoride | HF |
The reaction of this compound with chlorine (Cl) atoms has also been studied to understand its atmospheric chemistry, particularly in marine or coastal environments where Cl atom concentrations can be significant. The rate constant for the reaction with Cl atoms is considerably faster than that with OH radicals. researchgate.net
Studies have determined the rate constant k(Cl + CH₃CHF₂) to be approximately (2.37 ± 0.31) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net Similar to the reaction with OH radicals, the reaction with Cl atoms shows high site selectivity, with hydrogen abstraction occurring almost exclusively from the -CHF₂ group, yielding the CH₃CF₂ radical with a reported yield of 99.2 ± 0.1%. researchgate.net The progressive substitution of fluorine atoms on the ethane molecule has been found to raise the activation energy for chlorine atom attack. rsc.org
| Radical Species | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Primary Radical Product | Product Yield |
|---|---|---|---|
| Hydroxyl (OH) | (3.08 ± 0.62) x 10⁻¹⁴ | CH₃CF₂ | >75% |
| Chlorine (Cl) | (2.37 ± 0.31) x 10⁻¹³ | CH₃CF₂ | 99.2 ± 0.1% |
Hydroxyl Radical-Initiated Oxidation Pathways (OH-Degradation)
Thermal Decomposition Kinetics and Pyrolysis Studies
The thermal stability and decomposition of this compound have been investigated under various conditions, providing insights into its behavior at elevated temperatures. When subjected to high temperatures, such as those in shock waves, this compound undergoes unimolecular decomposition. The primary decomposition pathway is the molecular elimination of hydrogen fluoride (HF) to produce vinyl fluoride (CH₂=CHF). acs.org
CH₃CHF₂ → CH₂=CHF + HF
Kinetic studies of this decomposition in a single-pulse shock tube over a temperature range of 1040-1320 K have determined the first-order rate constant for this reaction. acs.org The Arrhenius expression for the rate constant was found to be in reasonable agreement with previous studies conducted in conventional flow systems. acs.org Although generally stable, this compound can decompose upon contact with open flames and high temperatures, forming HF and potentially carbonyl fluoride (COF₂). ecetoc.org
Table of Mentioned Compounds
| Chemical Name | Chemical Formula |
| This compound | CH₃CHF₂ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Carbonyl Fluoride | COF₂ |
| Chlorine | Cl |
| Formaldehyde | HCHO |
| Hydrogen Fluoride | HF |
| Hydroxyl radical | OH |
| Nitrogen Dioxide | NO₂ |
| Nitric Oxide | NO |
| Oxygen | O₂ |
| Vinyl fluoride | CH₂=CHF |
| Water | H₂O |
Hydrogen Fluoride Elimination Reaction Mechanisms
The primary thermal decomposition pathway for this compound is the elimination of hydrogen fluoride (HF) to produce vinyl fluoride. Theoretical studies have elucidated the mechanism of this fundamental reaction. The process is understood to occur via a concerted and asynchronous four-membered cyclic transition state. In this transition state, the atoms involved are a fluorine atom, a hydrogen atom from the adjacent carbon, the carbon atom to which the fluorine is bonded, and the adjacent carbon atom from which the hydrogen is abstracted.
Analysis of the transition state suggests that the polarization of the carbon-fluorine bond is the rate-determining factor in the elimination process. This mechanism is typical for the thermal decomposition of several ethane fluorides.
An alternative mechanism, the E1cb (Elimination Unimolecular conjugate Base) mechanism, is also considered plausible for many fluorinated compounds. This two-step pathway is characterized by the initial removal of a proton by a base to form a carbanion intermediate. The high electronegativity of the fluorine atoms in this compound increases the acidity of the β-hydrogen atoms (on the CH₃ group), making them susceptible to abstraction by a base. The resulting carbanion would then expel the fluoride ion in a subsequent step to form the alkene. The E1cb mechanism is typically favored under basic conditions, with a relatively poor leaving group, and where the resulting carbanion can be stabilized.
Energy Barriers and Rate Coefficient Determinations
The kinetics of the thermal decomposition of this compound into fluoroethylene (vinyl fluoride) and hydrogen fluoride have been experimentally determined. The reaction follows first-order kinetics.
CH₃CHF₂(g) → CH₂CHF(g) + HF(g)
Key kinetic parameters for this reaction have been reported at elevated temperatures. For instance, at 460 K, the rate constant (k) is 5.8 × 10⁻⁶ s⁻¹ with an activation energy (Ea) of 265 kJ/mol. The frequency factor for this reaction can be calculated using the Arrhenius equation, which relates the rate constant, activation energy, and temperature.
The rates of unimolecular reactions, such as the HF elimination from this compound, are often analyzed within the framework of statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. RRKM theory provides a method for calculating rate constants from the properties of the molecule's potential energy surface. It assumes that energy flows freely among all the vibrational modes of the energized molecule before reaction occurs. This theoretical approach has been successfully applied to interpret the decomposition of chemically activated fluoroethanes, allowing for the determination of critical energies for the reaction.
Catalytic Pyrolysis for Vinylidene Fluoride Production
While the primary thermal decomposition product of this compound is vinyl fluoride, there is industrial interest in producing vinylidene fluoride. Research has demonstrated that vinylidene fluoride can be synthesized from this compound through a catalytic pyrolysis (dehydrogenation) process. This provides a direct, single-step method for the conversion.
The process involves passing gaseous this compound over a chromium(III) oxide/aluminum oxide (Cr₂O₃/Al₂O₃) catalyst at high temperatures, ranging from approximately 300°C to 700°C. The reaction is enhanced by the presence of a co-reactant gas, such as oxygen or carbon dioxide, which is believed to improve catalyst longevity by removing carbonaceous deposits.
The reaction yields a mixture of products, with vinyl fluoride being the major component and vinylidene fluoride as a minor but valuable product. The selectivity towards vinylidene fluoride can be influenced by reaction conditions such as temperature and the composition of the co-reactant gas. The products, vinylidene fluoride (boiling point: -86°C) and vinyl fluoride, can be separated from unreacted this compound (boiling point: -25°C) and from each other by distillation.
Below is a table summarizing experimental results for the catalytic pyrolysis of this compound over a Cr₂O₃/Al₂O₃ catalyst.
| Temperature (°C) | Co-reactant Gas (Mole Ratio to C₂H₄F₂) | Contact Time (s) | Conversion of C₂H₄F₂ (%) | Selectivity for Vinylidene Fluoride (%) | Selectivity for Vinyl Fluoride (%) |
|---|---|---|---|---|---|
| 400 | Air (2.4) | 11 | 95 | 0.99 | 99.1 |
| 400 | O₂ (0.50), CO₂ (2.0) | 11 | 98 | 5.0 | 94.3 |
| 500 | Air (2.4) | 26 | 75 | 0.7 | 96.2 |
Unimolecular Reactions and Intramolecular Rearrangements
The study of unimolecular reactions focuses on processes where an energetically excited molecule undergoes reaction without collision with another species. The primary unimolecular reaction of this compound is the elimination of hydrogen fluoride, as detailed in the preceding sections. The kinetics of such reactions are pressure-dependent; at low pressures, the rate is limited by the bimolecular activation step, while at high pressures, it becomes a true first-order unimolecular process. Theories such as RRKM are essential for modeling this behavior across different pressure regimes.
While direct intramolecular rearrangements of the this compound structure are not prominently reported under typical pyrolysis conditions, related reactions suggest potential pathways. For instance, studies on the pyrolysis of (1,1-difluoroethyl)silanes have shown that decomposition can proceed via α-elimination to form intermediate carbenes. In this context, the formation of fluoro(methyl)carbene (CHF-CH₃) has been observed. Such carbene intermediates are known to undergo rearrangement reactions. Although this specific pathway involves a silicon-containing precursor, it highlights the possibility of carbene-mediated rearrangements originating from a 1,1-difluoroethyl moiety. Theoretical studies on other fluoroethanes have also investigated post-barrier complexes involving carbenes and HF in the exit channel of elimination reactions, indicating the complex nature of the potential energy surface.
Environmental Atmospheric Science and Impact Research
Atmospheric Lifetime and Global Distribution Studies
The atmospheric fate and distribution of HFC-152a are primarily governed by its chemical degradation pathways and atmospheric transport processes.
Determination of Atmospheric Lifetime through Observational and Modeling Approaches
The atmospheric lifetime of HFC-152a is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. Scientific studies utilizing both observational data and atmospheric modeling approaches have estimated its atmospheric lifetime. The generally accepted atmospheric lifetime for HFC-152a is approximately 1.4 to 1.5 years. researchgate.netresearchgate.netoecd.orgecetoc.orgipcc.ch This relatively short lifetime, compared to many other HFCs and CFCs, means that HFC-152a does not accumulate to the same extent in the atmosphere and has a more limited persistence. researchgate.netresearchgate.netoecd.orgipcc.chcopernicus.org Degradation occurs mainly in the troposphere through photo-oxidation initiated by hydroxyl radicals. ecetoc.org
Global and Regional Atmospheric Concentration Trends
Observational data from globally distributed monitoring sites and archived air samples have been used to track the atmospheric concentration of HFC-152a. Since the first direct measurements in 1994, its concentration has shown a substantial increase. researchgate.netresearchgate.netcopernicus.orgresearchgate.net The annual global growth rate peaked around 0.84 ± 0.05 parts per trillion (ppt) per year in 2006, indicating a significant rise in emissions up to that point. researchgate.netresearchgate.netcopernicus.org However, the growth rate has since slowed, with a decline to approximately -0.06 ± 0.05 ppt (B1677978) per year in 2013-2014. researchgate.netresearchgate.netcopernicus.org
Regional analyses suggest substantial emissions from North America, Asia, and Europe. researchgate.netcopernicus.orgcopernicus.org For instance, in the Northern Hemisphere, the annual average mole fraction rose from 1.2 ppt in 1994 to 10.1 ppt in 2014. researchgate.netcopernicus.org In the Southern Hemisphere, average annual mole fractions were 0.84 ppt in 1998 and 4.5 ppt in 2014. researchgate.netcopernicus.org These observations have led to estimates of global emissions, which increased from 7.3 ± 5.6 Gg yr⁻¹ in 1994 to a peak of 54.4 ± 17.1 Gg yr⁻¹ in 2011, subsequently declining to 52.5 ± 20.1 Gg yr⁻¹ in 2014. researchgate.netresearchgate.netcopernicus.orgresearchgate.net There is evidence suggesting that reported "bottom-up" emissions data submitted to the UNFCCC may underestimate actual emissions, possibly due to underestimated emissions from the USA and undeclared emissions from Asia. researchgate.netcopernicus.orgcopernicus.org
Atmospheric Transport and Mixing Processes
Atmospheric transport and mixing processes are crucial for understanding the global distribution of HFC-152a. copernicus.org Models are used in conjunction with observational data to derive global emission estimates and to understand how the compound is distributed across the troposphere. researchgate.netcopernicus.orgresearchgate.net The relatively short atmospheric lifetime means that HFC-152a is expected to mix throughout the troposphere. oecd.org Its distribution is influenced by emission sources and prevailing atmospheric circulation patterns. researchgate.netcopernicus.orgcopernicus.org
Radiative Forcing and Global Warming Potential (GWP) Assessments
HFC-152a's molecular structure allows it to absorb infrared radiation, contributing to the greenhouse effect. Its radiative efficiency and Global Warming Potential (GWP) have been assessed in comparison to other greenhouse gases.
Infrared Absorption Properties and Radiative Efficiency
HFC-152a absorbs infrared radiation, particularly within the atmospheric window regions, which are spectral bands where the atmosphere is relatively transparent to outgoing thermal radiation. researchgate.net This absorption capability is fundamental to its role as a greenhouse gas. The radiative efficiency quantifies how effectively a gas absorbs infrared radiation per unit increase in its concentration. epa.govreading.ac.uk While specific radiative efficiency values are detailed in specialized literature, the absorption properties of HFC-152a contribute to its GWP. researchgate.netepa.govreading.ac.ukosti.gov
Comparative Analysis with Other Hydrofluorocarbons (HFCs) and Chlorofluorocarbons (CFCs)
HFC-152a is often considered as a replacement for ozone-depleting substances like CFCs and HCFCs due to its lack of ozone-depleting potential. researchgate.netresearchgate.net Its Global Warming Potential (GWP) has been assessed by the Intergovernmental Panel on Climate Change (IPCC) and other bodies. The 100-year GWP for HFC-152a is reported to be around 140, relative to carbon dioxide (CO₂), which has a GWP of 1. oecd.orgecetoc.orgghgprotocol.orgunfccc.intipcc.ch This value is significantly lower than many other HFCs and the CFCs it replaces. For example, HFC-23 has a GWP of 11,700, HFC-134a has a GWP of 1300, and CFC-12 has a GWP of approximately 10,900 (all for a 100-year time horizon, based on different IPCC reports). ghgprotocol.orgunfccc.intipcc.ch
Compound Name Table
| Common Name / Designation | Chemical Formula | CAS Number |
| 1,1-Difluoroethane | CH₃CHF₂ | 75-37-6 |
| HFC-152a | CH₃CHF₂ | 75-37-6 |
References
oecd.org this compound (HFC-152a) CAS N°: 75-37-6 - OECD Existing Chemicals Database ecetoc.org this compound (HFC-152a) (CAS No. 75-37-6) - ECETOC oecd.org 1-CHLORO-1,1-DIFLUOROETHANE (B1203169) CAS N°: 75-68-3 researchgate.net Global and regional emissions estimates of this compound (HFC-152a, CH3CHF2) from in situ and air archive observations - ResearchGate copernicus.org Global and regional emissions estimates of this compound (HFC-152a, CH3CHF2) from in situ and air archive - ACP - Recent researchgate.net The mean concentration and 1-σ values of HFC-152a at different vertical... - ResearchGate sns.it Thermochemistry and Kinetics of the OH- and Cl-Initiated Degradation Pathways of the HCFC-132b Atmospheric Pollutant - IRIS SNS copernicus.org Global and regional emissions estimates of this compound (HFC-152a, CH3CHF2) from in situ and air archive observations - ACP - Recent ghgprotocol.org IPCC Global Warming Potential Values - GHG Protocol ipcc.ch Chemical and Radiative Effects of Halocarbons and Their Replacement Compounds - Intergovernmental Panel on Climate Change researchgate.net (PDF) Thermochemistry and Kinetics of the OH- and Cl-Initiated Degradation Pathways of the HCFC-132b Atmospheric Pollutant - ResearchGate researchgate.net Global and regional emissions estimates of this compound (HFC-152a, CH3CHF2) from in situ and air archive observations - ResearchGate copernicus.org Global and regional emissions estimates of this compound (HFC-152a, CH3CHF2) from in situ and air archive observations - ACP - Recent osti.gov REPRINT OF: Infrared absorption cross-sections in HITRAN2016 and beyond: Expansion for climate, environment, and atmospheric applications (Journal Article) - OSTI epa.gov Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential reading.ac.uk Global warming potentials and radiative efficiencies of halocarbons and related compounds: a comprehensive review - CentAUR ipcc.ch Atmospheric Chemistry and Greenhouse Gases - IPCC unive.it Infrared Spectroscopy of Atmospherical and Astrophysical relevant Molecules: Spectral analysis, Line parameter retrievals and St - IRIS researchgate.net The Effect of Spectral Overlap on the Radiative | Download Table - ResearchGate dcceew.gov.au Hydrofluorocarbon refrigerants – global warming potential values and safety classifications unfccc.int Global Warming Potentials (IPCC Second Assessment Report) - UNFCCC ipcc.ch A3.1.2 Projections - Intergovernmental Panel on Climate Change - IPCC empa.ch Air Pollution / Environmental Technology - Publications_503-all - Empa
Ozone Depletion Potential (ODP) Evaluation
HFC-152a contains no chlorine or bromine atoms in its molecular structure ecetoc.orgoecd.orgwikipedia.orgcopernicus.orgsanfush.comboulingchem.comartsenchem.comfluorocarbons.orgregulations.gov. These halogens are the primary agents responsible for catalyzing the destruction of stratospheric ozone. Consequently, this compound has an Ozone Depletion Potential (ODP) of zero ecetoc.orgoecd.orgwikipedia.orgcopernicus.orgsanfush.comboulingchem.comartsenchem.comfluorocarbons.orgregulations.govprotocolodemontreal.org.br. This characteristic makes it a suitable alternative to CFCs, which were phased out under the Montreal Protocol due to their detrimental effects on the ozone layer.
Tropospheric Ozone Formation Potential
The potential for a compound to contribute to tropospheric ozone formation, often quantified by Photochemical Ozone Creation Potential (POCP), is related to its atmospheric reactivity. HFC-152a is degraded in the atmosphere primarily through reactions with photochemically produced hydroxyl radicals (OH) ecetoc.orgoecd.orgcopernicus.orgfluorocarbons.orgtaylorfrancis.com. Research indicates that HFC-152a is too unreactive in the atmosphere to make a significant contribution to tropospheric ozone formation or photochemical smog, particularly in urban areas ecetoc.org. Its photochemical reactivity is considered negligible, leading to a very low or negligible POCP value ipcc.chnoaa.govipcc.ch. The U.S. Environmental Protection Agency has excluded HFC-152a from its definition of volatile organic compounds (VOCs) due to its low photochemical reactivity ecetoc.orgdiversifiedcpc.com.
Environmental Emissions Research
Source Attribution and Quantification Methodologies
The primary sources of HFC-152a emissions to the environment are its uses as an aerosol propellant and a foam-blowing agent, leading to direct release into the atmosphere ecetoc.orgoecd.orgdiversifiedcpc.comcopernicus.orgepa.gov. It is also used as a refrigerant, where emissions can occur from leaks or during disposal of refrigeration units taylorfrancis.comcopernicus.orgepa.govcommonshare.com. While there is limited quantitative data on emissions specifically from manufacturing facilities, its application-based usage inherently leads to atmospheric release ecetoc.org.
Quantification of global HFC-152a emissions predominantly relies on "top-down" approaches, which combine in situ atmospheric measurements from globally distributed sites with atmospheric transport models copernicus.orgcopernicus.orgnoaa.govmit.edu. These methods aim to infer emission rates based on observed atmospheric concentrations and their trends. Analysis of atmospheric mole fraction enhancements suggests substantial emissions originating from major industrialized regions, including North America, Asia, and Europe copernicus.orgcopernicus.orgnoaa.govmit.edu. There is evidence suggesting that "bottom-up" emission inventories, which are typically based on national consumption data reported to bodies like the UNFCCC, may significantly underestimate actual HFC-152a emissions, potentially due to underestimated emissions from specific countries or undeclared sources copernicus.orgcopernicus.orgnoaa.govmit.edu.
Emission Inventories and Projections
The atmospheric concentration of HFC-152a has shown a substantial increase since its introduction in the mid-1990s copernicus.orgcopernicus.orgnoaa.govmit.edu. Global emissions rose significantly from approximately 7.3 Gg yr⁻¹ in 1994 to a peak of around 54.4 Gg yr⁻¹ in 2011 copernicus.orgcopernicus.orgnoaa.govmit.edu. Following this peak, global emissions have shown a declining trend, reaching approximately 52.5 Gg yr⁻¹ in 2014 copernicus.orgcopernicus.orgnoaa.govmit.edu. Correspondingly, the annual global growth rate of HFC-152a in the atmosphere reached a maximum of 0.84 ppt yr⁻¹ in 2006, subsequently slowing to 0.38 ppt yr⁻¹ in 2010 and showing a negative growth rate in recent years (-0.06 ppt yr⁻¹ in 2013-2014) copernicus.orgcopernicus.orgnoaa.govmit.edu.
Future emission trends are influenced by international regulations, such as the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs commonshare.com.
Environmental Fate Modeling and Distribution Predictions
Atmospheric Fate and Impact
Once released into the atmosphere, HFC-152a is expected to exist exclusively in the vapor phase oecd.orgregulations.govtaylorfrancis.comepa.gov. Its primary atmospheric degradation pathway is oxidation by hydroxyl radicals (OH) in the troposphere ecetoc.orgoecd.orgcopernicus.orgfluorocarbons.orgtaylorfrancis.com. This process results in an atmospheric lifetime of approximately 1.4 to 1.5 years ecetoc.orgoecd.orgwikipedia.orgcopernicus.orgfluorocarbons.orgtaylorfrancis.comipcc.ch. The degradation products ultimately include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF) ecetoc.orgfluorocarbons.org. Due to its relatively short atmospheric lifetime, which is comparable to global atmospheric mixing times, some HFC-152a may diffuse into the stratosphere, where it can undergo slow degradation via photolysis by UV-C radiation oecd.orgtaylorfrancis.comepa.gov.
The Global Warming Potential (GWP) of HFC-152a is estimated to be 140 over a 100-year time horizon, relative to CO₂ ecetoc.orgoecd.orgsanfush.comboulingchem.comartsenchem.comfluorocarbons.orgipcc.chcommonshare.comnationalref.com. While lower than many other HFCs, this value still indicates a contribution to global warming commonshare.com.
Aquatic and Terrestrial Fate
In terrestrial environments, HFC-152a is predicted to have high mobility in soil nih.gov. Volatilization from both moist and dry soil surfaces is anticipated to be a significant fate process taylorfrancis.comepa.govnih.gov. Similar to aquatic environments, biodegradation data in soil is not available nih.gov.
Bioconcentration
Based on its physical-chemical properties, including an estimated octanol-water partition coefficient (log Kow) of 0.75, HFC-152a is predicted to have a low potential for bioconcentration in aquatic organisms ecetoc.orgoecd.orgfluorocarbons.orgepa.govnih.gov. The estimated Bioconcentration Factor (BCF) is approximately 2, further supporting the low likelihood of significant bioaccumulation ecetoc.orgoecd.orgepa.gov.
Environmental Partitioning
When released into the environment, HFC-152a is expected to partition predominantly into the atmosphere. Modeling studies using fugacity models predict that approximately 99.9% of HFC-152a will reside in the air compartment, with only minor fractions expected in water, soil, and sediment oecd.orgepa.govnih.gov. This distribution is attributed to its high vapor pressure and low water solubility, facilitating rapid volatilization.
| Compartment | Predicted Steady-State Distribution (%) | Primary Fate Process |
| Air | ~99.9% | Degradation by hydroxyl radicals |
| Water | ~0.1% | Volatilization |
| Soil | ~0.01% | Volatilization |
| Sediment | <0.01% | Low adsorption, volatilization from overlying water |
Summary of Environmental Properties
| Property/Potential | Value | Notes |
| Atmospheric Lifetime | 1.4 - 1.5 years | Degradation by hydroxyl radicals. ecetoc.orgoecd.orgwikipedia.orgcopernicus.orgfluorocarbons.orgtaylorfrancis.comipcc.ch |
| Ozone Depletion Potential (ODP) | 0 | Contains no chlorine or bromine. ecetoc.orgoecd.orgwikipedia.orgcopernicus.orgsanfush.comboulingchem.comartsenchem.comfluorocarbons.orgregulations.govprotocolodemontreal.org.br |
| Global Warming Potential (GWP) | 124 - 140 (100-year) | Commonly cited as 140 for regulatory purposes (Kyoto Protocol). ecetoc.orgoecd.orgsanfush.comboulingchem.comartsenchem.comfluorocarbons.orgipcc.chcommonshare.comnationalref.com |
| Tropospheric Ozone Formation Potential (POCP) | Negligible / <0.1 (relative units) | Low photochemical reactivity. ecetoc.orgipcc.ch |
| Bioconcentration Factor (BCF) | ~2 | Low potential for bioaccumulation. ecetoc.orgoecd.orgepa.gov |
| Log Kow | ~0.75 | Indicates low lipophilicity and low bioconcentration potential. oecd.orgepa.govnih.gov |
Compound Name Table:
| Common Name / Abbreviation | IUPAC Name | CAS Number |
| HFC-152a | This compound | 75-37-6 |
| R-152a | This compound | 75-37-6 |
| DFE | This compound | 75-37-6 |
Industrial Applications Research and Engineering Innovations
Refrigeration and Heat Pump System Research
Research into R-152a for refrigeration and heat pump systems focuses on leveraging its favorable thermodynamic characteristics to improve efficiency and reduce environmental impact. Its potential as a replacement for R-134a has been extensively studied, with a particular emphasis on cycle performance, the development of refrigerant blends, and compatibility with existing system components.
Studies indicate that R-152a exhibits superior thermodynamic properties compared to R-134a and other HFOs sinteco-srl.comintarcon.com. Its higher heat exchange coefficients in evaporators and condensers, approximately 20% higher than R-134a, are attributed to its improved physical properties sinteco-srl.comintarcon.com. Furthermore, R-152a's lower gas viscosity leads to a significant reduction in pressure drop within suction lines, estimated at around 30% sinteco-srl.comintarcon.com. The compound's lower molecular weight contributes to a high latent heat capacity, resulting in greater compressor volumetric efficiency and a higher Coefficient of Performance (COP) in cooling cycles sinteco-srl.comintarcon.com. When used as a replacement for R-134a in a sample system, R-152a can offer a performance gain of approximately 20% sinteco-srl.comintarcon.com. Experimental studies have shown that R-152a can achieve a 12.2% higher COP and a 14.6% higher cooling capacity compared to R-134a in retrofitted refrigerators srce.hr. The refrigerant load required for systems using R-152a is also approximately 40% lower due to its lower molecular weight sinteco-srl.comintarcon.com.
Table 1: Comparative Performance Metrics of Refrigerants
| Parameter | R-134a | R-152a | R-1234yf | Source(s) |
| GWP (AR4) | 1430 | 124 | 4 | sinteco-srl.com |
| Boiling Temperature (°C) | -26.1 | -24.0 | -29.5 | sinteco-srl.com |
| Volumetric Cooling Capacity (kJ/m³) | 1293 | 1283 | 1186 | sinteco-srl.com |
| COP Performance Gain (vs R-134a) | - | ~20% | - | sinteco-srl.com, intarcon.com |
| Cooling Capacity Gain (vs R-134a) | - | ~-1% | - | sinteco-srl.com |
| Refrigerant Load Reduction (vs R-134a) | - | ~40% | - | sinteco-srl.com, intarcon.com |
| Suction Line Pressure Drop Reduction (vs R-134a) | - | ~30% | - | sinteco-srl.com, intarcon.com |
| Heat Exchange Coefficient Improvement (vs R-134a) | - | ~20% | - | sinteco-srl.com, intarcon.com |
| Discharge Temperature Change (vs R-134a) | Ref. | +10K | - | sinteco-srl.com, intarcon.com |
R-152a's favorable thermodynamic properties and low GWP have led to its inclusion in the development of refrigerant blends aimed at replacing older, environmentally harmful refrigerants. For instance, R-152a is a component in refrigerant R444B, a blend developed as a replacement for R22 kth.se. Research also explores blends of R-152a with other refrigerants like R-32 and R-1234yf, as well as with dimethylether (DME), to achieve specific thermodynamic profiles and azeotropic behavior for various refrigeration applications nist.govnih.govresearchgate.netresearchgate.net.
Investigations into the thermodynamic properties of R-152a are crucial for its effective integration into refrigeration cycles. Its vapor pressure curve is reported to be equivalent to that of R-134a, with minimal deviations of approximately 2K sinteco-srl.comintarcon.com. The operating pressure for R-152a is slightly lower (around 10% less) than R-134a at the same evaporation temperature sinteco-srl.comintarcon.com. The compound's lower molecular weight results in a high latent heat of vaporization, contributing to its efficiency sinteco-srl.comintarcon.com. Studies have measured vapor-liquid equilibrium (VLE) data for binary refrigerant mixtures containing R-152a, such as with R-32, R-1234yf, and R-1234ze(E), to better understand their behavior in refrigeration cycles nist.govnih.govresearchgate.net.
A significant aspect of R-152a's research involves its compatibility with materials commonly found in refrigeration systems. Reports indicate that R-152a displays good compatibility with the materials used in commercial air compressors, refrigeration components, and thermostatic expansion valves, mirroring the compatibility of R-134a sinteco-srl.comintarcon.com. Specifically, R-152a has demonstrated miscibility with polyolester (POE) synthetic oils across a wide temperature range (-50°C to 90°C) gas-servei.comsinteco-srl.comintarcon.comgas-servei.comvijaypetrochem.com. When retrofitting older systems (e.g., R-12 or R-409A), a change from mineral oil to POE lubricant is typically recommended gas-servei.com. Compatibility testing with various elastomers and plastics has generally shown good results, although some specific plastics like ABS have been found incompatible with R-152a and other HFCs intarcon.com.
Aerosol Propellant Technology
R-152a is widely utilized as an aerosol propellant due to its physical characteristics, environmental profile, and cost-effectiveness, offering an alternative to older propellants like chlorofluorocarbons (CFCs) taiyugas.comoecd.orgecetoc.org.
1,1-Difluoroethane is a colorless gas at room temperature and atmospheric pressure, but it liquefies under its own pressure ecetoc.orgkri.cn. Its physical properties are well-suited for aerosol dispensing. It has a boiling point of approximately -24.0°C sinteco-srl.comvijaypetrochem.com and a vapor pressure of 87 psia at 25°C refrigerants.com. Its density is reported as 912 kg/m ³ in liquid form kri.cn and a vapor density of 2.4 times that of air refrigerants.com. R-152a exhibits limited solubility in water, with figures around 2.7 g/L at 25°C oecd.org or 0.28 WT% at 25°C and 87 psia refrigerants.com. These properties allow for efficient dispensing and formulation in various aerosol products.
Table 2: Key Physical Properties of this compound (R-152a)
| Property | Value | Unit | Source(s) |
| Chemical Name | This compound | - | kri.cn, sinteco-srl.com |
| Chemical Formula | CH₃CHF₂ | - | kri.cn, sinteco-srl.com |
| CAS Number | 75-37-6 | - | oecd.org |
| Molecular Weight | 66 | g/mol | sinteco-srl.com, intarcon.com |
| Boiling Point | -24.0 | °C | sinteco-srl.com, vijaypetrochem.com |
| Vapor Pressure | 4,550 (at 25 °C) | mmHg | oecd.org |
| Vapor Pressure | 87 (at 25 °C) | psia | refrigerants.com |
| Liquid Density | 912 (at unspecified temp) | kg/m ³ | kri.cn |
| Density | 0.90 (at 25 °C) | g/cc | refrigerants.com |
| Evaporation Heat | 307 (at -10°C) | kJ/kg | sinteco-srl.com, vijaypetrochem.com |
| Evaporation Heat | 324.2 (at boiling point) | kJ/kg | kri.cn |
| Water Solubility | 2.7 (at 25 °C) | g/L | oecd.org |
| Water Solubility | 0.28 (at 25°C, 87 psia) | WT% | refrigerants.com |
| Vapor Density (Air = 1.0) | 2.4 | - | refrigerants.com |
| Auto-ignition Temperature | 454 | °C | sinteco-srl.com, refrigerants.com |
| Flammability Limits (LEL/UEL) | 3.9% / 16.9% | % vol | refrigerants.com |
Compound Name Table:
| Common Name | Chemical Name | Designation |
| This compound | This compound | R-152a, HFC-152a |
| Difluoromethane (B1196922) | Difluoromethane | R-32 |
| Tetrafluoropropene | 2,3,3,3-Tetrafluoropropene | R-1234yf |
| Tetrafluoropropene | trans-1,3,3,3-Tetrafluoropropene | R-1234ze(E) |
| Heptafluoropropane | 1,1,1,2,3,3,3-Heptafluoropropane | R-227ea |
| Trichlorofluoromethane | Trichlorofluoromethane | CFC-11 |
| Dichlorodifluoromethane | Dichlorodifluoromethane | CFC-12 |
| Propane | Propane | R-290 |
| Dimethylether | Dimethylether | DME |
Formulation Science for Diverse Aerosol Products
This compound serves as a primary propellant in numerous aerosol formulations, particularly in consumer products where stringent volatile organic compound (VOC) regulations are in place nih.govwikipedia.org. Its favorable vapor pressure and solvency properties make it an effective component for delivering a wide range of products, from personal care items to specialized industrial sprays. Research indicates its significant role in hair care products, such as hair sprays, where it can be formulated at high concentrations to achieve desired spray characteristics cir-safety.org.
Table 1: Typical Formulation Concentration in Aerosol Products
| Product Type | Typical Concentration Range | Notes |
| Hair Sprays | Up to 80% | Used as a primary propellant, offering good spray performance and meeting VOC requirements cir-safety.org. |
| Other Aerosols | Variable | Employed in various consumer and industrial aerosols, often mixed with other propellants. |
Foam Expansion and Blowing Agent Applications
As a replacement for ozone-depleting chlorofluorocarbons (CFCs) like CFC-11 and CFC-12, this compound has found significant application as a blowing agent in the production of polymer foams ecetoc.orgchemicalbook.comoecd.org. It is particularly utilized in the manufacture of rigid closed-cell polyurethane and polyisocyanurate foams, contributing to their structural integrity and insulating performance google.comsabtechmachine.comgoogle.com. Its use in extruded polystyrene (XPS) foam is also noted, though its flammability requires careful formulation considerations researchgate.netresearchgate.net.
Polymer Foaming Processes and Material Science
The incorporation of this compound into polymer foaming processes, such as those for polyurethane and polystyrene, influences the resulting foam's morphology and material properties. In polyurethane foam production, its use, especially with minimal water content, has been linked to improved cell structure and enhanced insulation characteristics google.comgoogle.com. Compared to alternative blowing agents like HCFC-142b, foams produced with this compound exhibit greater rigidity and a finer, more uniform cell structure google.com. Studies on polystyrene melts have also shown that dissolved this compound can affect viscoelastic properties and glass transition temperatures, indicating its interaction with the polymer matrix at a molecular level acs.org.
Optimization of Foam Properties
Research efforts have focused on optimizing foam properties by judiciously using this compound. When employed in rigid polyurethane foams, its combination with a minimal amount of water has been shown to yield foams with superior cell structures and excellent insulation values, approximating the performance of CFC-11 google.comgoogle.com. While this compound demonstrates good solubility in polystyrene, its inherent flammability and inability to provide long-term insulation performance (R5) on its own necessitate the use of co-blowing agents in certain applications researchgate.net.
Table 2: Comparative Foam Properties (Polyurethane)
| Blowing Agent | Rigidity | Cell Structure | Insulation Performance (vs. CFC-11) |
| HFC-152a | Higher | Finer, More Uniform | Approximated |
| HCFC-142b | Lower | Coarser, Less Uniform | Inferior |
Intermediate in Organic Synthesis and Polymer Precursors
Beyond its direct applications, this compound serves as a valuable intermediate in organic synthesis, primarily for the production of monomers essential for advanced materials nih.govchemicalbook.com.
Production of Vinylidene Fluoride (B91410) (VDF) Monomer
This compound is a precursor for the synthesis of vinylidene fluoride (VDF), a key monomer used in the production of fluoropolymers such as polyvinylidene fluoride (PVDF) nih.govchemicalbook.com. A notable method for this conversion involves the gas-phase dehydrogenation of this compound. This process typically employs solid catalysts, such as chromium oxides supported on alumina (B75360) (Cr₂O₃/Al₂O₃), in the presence of co-reactant gases like oxygen or carbon dioxide, operating within a temperature range of 300°C to 700°C google.com. While research has demonstrated the feasibility of this conversion, specific test conditions have shown varying selectivities to VDF, highlighting the importance of optimized catalytic systems and process parameters google.com.
Table 3: this compound to Vinylidene Fluoride (VDF) Synthesis
| Process Type | Catalyst Example | Temperature Range | Co-reactant Gas(es) | Selectivity to VDF (Example) | Notes |
| Dehydrogenation | Cr₂O₃/Al₂O₃ | 300–700 °C | O₂, CO₂ | ~0.7% (under specific test conditions) | High conversion of this compound (75%) was achieved, but with low selectivity to VDF in one reported test google.com. Other byproducts like vinyl fluoride were observed. |
Synthesis of Polyvinylidene Fluoride (PVDF) Resins
The vinylidene fluoride (VDF) monomer, produced from this compound, is subsequently polymerized to create polyvinylidene fluoride (PVDF) resins chemicalbook.com. PVDF is a high-performance fluoropolymer renowned for its exceptional chemical resistance, thermal stability, weatherability, and unique piezoelectric and dielectric properties researchgate.net. Several research institutes and chemical companies in China, including the Shanghai Institute of Organic Materials and the Chenguang Chemical Research Institute, utilize this compound as a feedstock for PVDF resin production chemicalbook.com.
List of Compounds Mentioned:
this compound (HFC-152a, R-152a, DFE)
Vinylidene Fluoride (VDF)
Polyvinylidene Fluoride (PVDF)
1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b)
Trichlorofluoromethane (CFC-11)
Dichlorodifluoromethane (CFC-12)
1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a)
1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa)
1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc)
1,1,1,4,4,4-hexafluorobutane (B1607238) (HFC-356)
Carbon Dioxide (CO₂)
Dimethyl ether (DME)
Vinyl fluoride
Vinylidene chlorofluoride (VCF)
Catalytic Dehydrofluorination Research
The dehydrofluorination of this compound (HFC-152a) is a significant reaction pathway for the production of vinyl fluoride (VF), a key monomer for polyvinyl fluoride (PVF) and other fluoropolymers mdpi.comjim.org.cnresearchgate.net. Research in this area focuses on developing stable and highly active catalysts that can efficiently facilitate this transformation, often under demanding reaction conditions. Magnesium fluoride (MgF₂) has emerged as a promising catalyst support and active component for this process, with considerable research dedicated to optimizing its synthesis and properties.
Studies have explored various methods for synthesizing MgF₂ catalysts, including precipitation, sol-gel, and template methods, to enhance their surface area, porosity, and surface acidity, which are critical for catalytic performance jim.org.cnrsc.orgrsc.orgresearchgate.netjim.org.cn. The surface acidity, particularly Lewis acid sites, is generally considered the active center for the dehydrofluorination reaction nih.gov.
Catalyst Performance Comparison:
| Synthesis Method | Surface Area (m²/g) | Relative Catalytic Activity | Long-Term Stability (600 hrs) |
| Precipitation | 120 | Lowest | Not specified |
| Sol-Gel | 215 | Moderate | Not specified |
| Template Method | 304 | Highest | >45% conversion maintained |
Research indicates that MgF₂ catalysts prepared via the template method, particularly using SiO₂ as a template, achieve significantly higher surface areas (up to 304 m²/g) compared to precipitation (120 m²/g) or sol-gel (215 m²/g) methods jim.org.cnrsc.orgresearchgate.netjim.org.cn. This increased surface area, along with the presence of under-coordinated Mg species and enhanced Lewis acidity, leads to superior catalytic activity in the dehydrofluorination of HFC-152a jim.org.cnjim.org.cn. When calcined at temperatures above 300 °C, MgF₂ catalysts synthesized via the template method demonstrated the highest catalytic conversion rates rsc.orgrsc.orgresearchgate.net. Furthermore, these template-derived MgF₂ catalysts have shown remarkable long-term stability, maintaining a conversion rate greater than 45% over 600 hours of testing rsc.orgrsc.orgresearchgate.net.
Other catalytic systems, such as aluminum fluoride (AlF₃) supported with nickel (Ni/AlF₃), have also been investigated for the dehydrofluorination of HFCs, including HFC-152a, achieving high conversions (up to 95% at 350 °C) researchgate.netacs.orgmatec-conferences.org. Chromium(III) oxide (Cr₂O₃) has also been evaluated for the dehydrofluorination of HFC-152a to vinyl fluoride, with synthesized nanocatalysts showing improved activity mdpi.comnih.gov.
Other Specialized Industrial Uses
Beyond its primary roles, this compound finds application in several specialized industrial processes:
Catalyst Regeneration: this compound is utilized in certain industrial processes for the regeneration of catalysts. This application leverages its chemical properties to restore or maintain the activity of catalytic materials, thereby extending their operational lifespan and improving process efficiency oecd.orgecetoc.orgstargetgas.comnih.govechemi.com.
Leak Detection in GC-MS Systems: Due to its specific molecular weight (66 g/mol ) and characteristic fragmentation pattern in mass spectrometry, this compound serves as a convenient and effective tracer gas for detecting vacuum leaks in gas chromatography–mass spectrometry (GC-MS) systems wikipedia.orgprocurementresource.com. When sprayed near a suspected leak point, the presence of this compound can be readily identified by the GC-MS instrument, facilitating the precise localization of leaks wikipedia.org.
Summary of Specialized Industrial Uses:
| Industrial Use | Description | Relevant Research/Applications |
| Catalyst Regeneration | Used to restore or maintain the activity of industrial catalysts, enhancing their operational lifespan. | Mentioned as a potential use in various industrial contexts oecd.orgecetoc.orgstargetgas.comnih.govechemi.com. |
| Leak Detection (GC-MS) | Acts as a tracer gas for identifying vacuum leaks in gas chromatography–mass spectrometry systems due to its distinct molecular weight and fragmentation pattern. | Used for precise leak localization in analytical instruments wikipedia.orgprocurementresource.com. |
Compound Name Table
| Common Name | IUPAC Name | Chemical Formula | CAS Number |
| This compound | This compound | C₂H₄F₂ | 75-37-6 |
| HFC-152a | This compound | C₂H₄F₂ | 75-37-6 |
| Vinyl Fluoride (VF) | Fluoroethene | C₂H₃F | 75-02-5 |
| Magnesium Fluoride | Magnesium Fluoride | MgF₂ | 7783-40-6 |
| Aluminum Fluoride | Aluminum Fluoride | AlF₃ | 7784-18-9 |
| Chromium(III) oxide | Chromium(III) oxide | Cr₂O₃ | 1308-38-9 |
| Hydrofluorocarbons (HFCs) | - | - | - |
| Chlorofluorocarbons (CFCs) | - | - | - |
| 1,1,1,3,3-Pentafluoropropane | 1,1,1,3,3-Pentafluoropropane | C₃H₃F₅ | 460-73-1 |
| 1,3,3,3-Tetrafluoropropene | 1,3,3,3-Tetrafluoropropene | C₃H₂F₄ | 677-21-4 |
| 1,1,1,2-Tetrafluoroethane | 1,1,1,2-Tetrafluoroethane | C₂H₂F₄ | 811-97-2 |
| 2,3,3,3-Tetrafluoropropene | 2,3,3,3-Tetrafluoropropene | C₃H₂F₄ | 677-21-4 |
| 1,1-Dichloroethane (B41102) | 1,1-Dichloroethane | C₂H₄Cl₂ | 75-34-3 |
| 1-Chloro-1-fluoroethane (B11141) | 1-Chloro-1-fluoroethane | C₂H₃ClF | 75-68-3 |
Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques
Chromatographic methods are foundational for the analysis of 1,1-Difluoroethane, offering high separation efficiency and sensitivity.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely adopted technique for quantifying this compound in various matrices, including workplace air and biological samples aip.orgmdpi.comresearchgate.netoecd.org. In typical workplace air analysis, samples are injected into a heated port connected to a packed column, with separation achieved under isothermal conditions (e.g., 100°C) using helium as the carrier gas. This method has demonstrated limits of detection as low as 0.1 ppm (approximately 0.27 mg/m³) aip.org. For biological matrices, headspace GC-FID coupled with solventless calibration standards has proven effective, achieving high linearity (R² values of 0.9992 and 0.9995) and low limits of quantitation (LOQ), such as 0.099 mg/L mdpi.com. Another study reported an LOQ of 4 µg/mL for HFC-152a in blood using a specific capillary GC column researchgate.net. Standard preparation for these methods often involves methanolic stock solutions or gas-in-equilibrium techniques researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is indispensable for the definitive identification and precise quantification of this compound researchgate.netacs.orgaip.org. Its utility extends to identifying vacuum leaks in GC-MS systems themselves, as HFC-152a possesses a distinct molecular weight and fragmentation pattern (e.g., base peak at m/z = 51) that differentiates it from atmospheric components wikipedia.org. In toxicological studies, GC-MS has been used to detect HFC-152a in biological samples, with concentrations in blood reaching up to 546 μg/ml in cases of inhalation exposure researchgate.net. For quantitative atmospheric monitoring, high-frequency, in-situ measurements frequently employ GC-MS systems, such as the Agilent 6890 GC coupled with an Agilent 5973/5975 Mass Selective Detector (MSD) acs.org. Headspace GC-MS methods have also been developed for biological samples, often utilizing Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, with calibration curves typically spanning ranges like 10 to 500 μg/mL aip.org.
Spectroscopic Detection Methods
Spectroscopic techniques provide complementary information for both fundamental molecular characterization and atmospheric monitoring of this compound.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a key spectroscopic method for atmospheric monitoring and molecular analysis of HFC-152a mdpi.comresearchgate.netacs.orgunep.orgresearchgate.netaloki.hu. Mid-IR spectra have been recorded using supersonic jet-FTIR systems, enabling detailed vibration-rotation analysis of specific absorption bands (e.g., ν₅ and ν₁₆). The molecular constants derived from these analyses are valuable for atmospheric modeling and monitoring efforts acs.org. FTIR is also employed in remote sensing to measure atmospheric trace gas concentrations, including hydrofluorocarbons mdpi.comresearchgate.net. Longwave-Infrared (LWIR) Hyperspectral Imaging (HSI) has proven highly sensitive for detecting halocarbons like HFC-152a, facilitating the identification and precise location of emission hotspots, which is critical for regulatory surveillance and compliance unep.org. Raman spectroscopy has also been utilized to study the liquid and gaseous phases of this compound researchgate.net.
Microwave Spectroscopy: Microwave spectroscopy has been applied to investigate the spectrum of this compound, yielding crucial data on its molecular structure and rotational constants. This technique is vital for fundamental physical chemistry research, providing detailed insights into molecular properties aip.org.
Mass Spectrometry (MS): While often coupled with chromatography (GC-MS), Mass Spectrometry itself is a spectroscopic technique that identifies compounds based on their mass-to-charge ratio. It provides characteristic mass fragments that are essential for the identification and sensitive detection of HFC-152a in various matrices and atmospheric samples researchgate.netacs.orgaip.orgwikipedia.orgrestek.comnoaa.govmdpi.com.
Calibration and Validation Protocols for Quantitative Analysis
Accurate quantitative analysis of this compound relies on meticulous calibration and validation procedures.
Calibration: Calibration is established using methods such as gas-in-equilibrium techniques or by preparing standards in solvents like methanol (B129727) mdpi.comresearchgate.net. Calibration curves are typically constructed from multiple concentration points (e.g., six- or eight-point curves) to ensure linearity across the expected analytical range mdpi.comresearchgate.netaip.org. Internal standards, such as 1-propanol, are frequently incorporated into GC-FID and GC-MS methods to compensate for variations in injection volume and detector response, thereby enhancing accuracy and precision researchgate.net. For atmospheric measurements, calibration often involves certified gas mixtures or standards prepared through validated methods to ensure traceability acs.org.
Validation: The validation process confirms the reliability, accuracy, and precision of analytical methods for HFC-152a. Key validation parameters include:
Linearity: Demonstrated by high correlation coefficients (e.g., R² > 0.9964) for calibration curves mdpi.comresearchgate.net.
Limits of Detection (LOD) and Quantitation (LOQ): Methods have reported LODs as low as 0.018 mg/L and LOQs around 0.099 mg/L or 4 µg/mL, depending on the sample matrix and specific technique aip.orgmdpi.comresearchgate.net.
Accuracy and Precision: Assessed through recovery studies and coefficients of variation (CV). For instance, recoveries of 111.9% with a CV of 9.92% have been documented mdpi.com, while within-run precision can be below 7% and between-run precision below 10% researchgate.net.
Matrix Effects: Validation protocols also evaluate potential interferences from sample matrices (e.g., blood, urine, brain specimens) to ensure the method's specificity mdpi.com.
Atmospheric Measurement Techniques
Monitoring this compound in the atmosphere is crucial for understanding its environmental fate and impact.
In-Situ Observations: High-frequency, in-situ measurements of atmospheric HFC-152a are predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS) acs.org. Instruments like the Agilent 6890 GC with an Agilent 5973/5975 MSD are commonly employed for continuous atmospheric monitoring at global observation stations acs.org. These techniques are often adapted from established protocols for other greenhouse gases.
Air Archive Analysis: Analysis of archived air samples provides a historical record of atmospheric concentrations and trends of HFC-152a, aiding in the reconstruction of emission patterns and atmospheric fate acs.org. This involves analyzing air samples collected over time and location using sensitive chromatographic techniques, similar to in-situ measurements.
General Atmospheric Monitoring: While specific standard methods for detecting very low concentrations of HFC-152a in ambient air were noted as being limited in some contexts aip.org, the compound is routinely monitored as part of greenhouse gas inventories and atmospheric research using established GC-based methodologies acs.org. Studies have reported HFC-152a annual means from various monitoring stations, highlighting its presence and variability in the global atmosphere acs.org.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Eco-Friendly Alternatives
The primary driver for the development of alternatives to 1,1-difluoroethane is the global effort to phase down hydrofluorocarbons (HFCs) with high global warming potential (GWP). energy.gov While HFC-152a has a relatively low GWP of 124 compared to many other HFCs, the push is towards solutions with even lower climate impact. wikipedia.org Research is concentrated on hydrofluoroolefins (HFOs) and natural refrigerants, as well as blends that optimize performance and environmental safety.
Hydrofluoroolefins (HFOs): HFOs are a newer class of refrigerants with very low GWP values and zero ozone depletion potential (ODP). cwejournal.org Compounds like HFO-1234yf and HFO-1234ze are prominent in this category. cwejournal.org Research is actively exploring blends of HFC-152a with HFOs to create refrigerants that balance flammability, efficiency, and GWP. For instance, mixtures of HFC-32 (a low-GWP HFC) and HFO-1234yf are being investigated as potential replacements for existing refrigerants. cwejournal.org
Natural Refrigerants: Natural refrigerants such as carbon dioxide (CO2, R-744), ammonia (R-717), and hydrocarbons (e.g., propane R-290, isobutane R-600a) are being revisited and engineered for applications where HFC-152a has been traditionally used. sustainablemanufacturingexpo.comeuropa.eu CO2, in particular, is a non-flammable alternative with an ultra-low GWP, making it a subject of research for use in applications like mobile air conditioning. igsd.orgunep.org
Comparative GWP of this compound and Alternatives
| Compound | Type | 100-year GWP | Ozone Depletion Potential (ODP) |
|---|---|---|---|
| This compound (HFC-152a) | HFC | 124 - 140 | 0 |
| 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a) | HFC | 1,300 - 1,430 | 0 |
| Difluoromethane (B1196922) (HFC-32) | HFC | 675 | 0 |
| R-410A | HFC Blend | 2,088 | 0 |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | HFO | <1 | 0 |
| Carbon Dioxide (R-744) | Natural | 1 | 0 |
Advanced Computational Modeling for Predictive Understanding
The development of new refrigerants and materials is being accelerated by the use of advanced computational modeling. These techniques allow researchers to predict the properties and behavior of molecules like this compound and its potential replacements without extensive and costly experimentation.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for understanding the thermophysical properties of fluids at the molecular level. mdpi.com Researchers use these simulations to predict phase behavior, transport properties, and interactions in mixtures of HFCs and other compounds, such as ionic liquids which show promise for separating HFC mixtures. researchgate.netnd.edu These simulations are crucial for designing new refrigerant blends with desired characteristics. researchgate.net By modeling phenomena like bubble formation and phase changes, scientists can gain deeper insights into the performance of refrigerants in real-world systems. ntnu.no
Force Field Development: The accuracy of molecular simulations depends heavily on the quality of the underlying force fields, which are sets of parameters describing the potential energy of a system of atoms or molecules. nd.edu A significant area of research is the development and calibration of more accurate force fields for HFCs and their alternatives. Machine learning techniques are now being employed to refine these parameters, leading to more reliable predictions of fluid properties. nd.edu
Life Cycle Assessment Research for Sustainable Applications
To fully understand the environmental impact of this compound and its alternatives, researchers are increasingly turning to Life Cycle Assessment (LCA) and Life Cycle Climate Performance (LCCP) studies. researchgate.netsae.org These methodologies provide a comprehensive view by considering all stages of a product's life, from raw material extraction and manufacturing to use and end-of-life disposal. sae.orgmdpi.com
LCA and LCCP analyses account for both direct and indirect emissions:
Direct emissions refer to the release of the refrigerant gas itself into the atmosphere. coolingindia.in
Indirect emissions are primarily the carbon dioxide released from the energy consumption of the equipment during its operational lifetime. coolingindia.in
Interdisciplinary Research in Atmospheric Science and Materials Engineering
The future of this compound is also being shaped by interdisciplinary research that combines atmospheric science with materials engineering.
Atmospheric Science: The atmospheric fate of HFC-152a is a key area of investigation. It is primarily degraded in the troposphere by reaction with hydroxyl (OH) radicals. acs.orgoecd.org Its atmospheric lifetime is approximately 1.4 to 1.5 years. ecetoc.orgacs.org The degradation products of HFC-152a in the atmosphere are ultimately compounds like carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410). ecetoc.org The relatively short atmospheric lifetime of HFC-152a means it does not contribute significantly to long-term radiative forcing of climate change. acs.org Understanding these atmospheric processes is crucial for accurately assessing the environmental impact of any emissions.
Materials Engineering: In materials engineering, HFC-152a is used as a blowing agent in the production of polyurethane and polyisocyanurate foams, which are valued for their insulation properties. google.comsaeidsoltanbeigi.ir Research in this area focuses on improving the efficiency of the foam-blowing process and the performance of the resulting materials. google.com The interaction between the blowing agent and the polymer matrix is critical for achieving a fine cell structure and excellent insulation value. google.comsaeidsoltanbeigi.ir As regulations on blowing agents become stricter, particularly concerning GWP, materials engineers are exploring new formulations and alternative blowing agents to create sustainable and high-performance insulation materials. climalife.com
Conclusion
Synthesis of Key Academic Findings
Academic research has established the fundamental chemical and physical properties of 1,1-difluoroethane, including its molecular structure, thermal characteristics, and spectroscopic signatures. Key findings highlight its role as a replacement for ozone-depleting substances, underpinned by its zero ODP. Studies have detailed its synthesis pathways, primarily through the fluorination of acetylene (B1199291) or vinyl chloride, with ongoing efforts to optimize catalytic processes. Spectroscopic investigations, particularly in IR and NMR, have provided detailed molecular characterization. Furthermore, research into its atmospheric fate has quantified its relatively short atmospheric lifetime and moderate GWP, informing its environmental impact assessments.
Outstanding Research Challenges
Despite significant research, several areas present ongoing challenges and opportunities. The precise mechanisms and kinetics of its thermal dissociation under various conditions remain subjects of detailed study, particularly concerning its decomposition products and their subsequent reactions. While synthesis methods are established, there is continuous research into developing more efficient, selective, and environmentally benign catalytic systems to improve yields and reduce by-product formation. Furthermore, the development of highly sensitive and specific analytical methods for detecting trace amounts of this compound in complex environmental matrices or industrial processes is an area that could benefit from further research. Understanding subtle conformational effects and their influence on its spectroscopic properties at a high resolution also presents an avenue for deeper investigation.
Long-Term Outlook for this compound Research
The long-term outlook for this compound research is tied to its continued use as a lower-GWP alternative in specific applications and its potential as a building block or model compound in fluorocarbon chemistry. Research is likely to continue focusing on:
Environmental Monitoring and Mitigation: Further studies on its atmospheric degradation products and their potential impacts.
Advanced Synthesis: Development of novel catalytic processes, potentially involving heterogeneous catalysis or flow chemistry, for more sustainable production.
Spectroscopic and Computational Studies: Continued high-resolution spectroscopic analysis and advanced computational modeling to refine understanding of its molecular dynamics, reaction pathways, and thermophysical properties.
Material Science Applications: Exploration of its potential in novel material synthesis or as a component in advanced thermodynamic cycles, provided its flammability concerns are adequately managed.
The ongoing scientific interest in this compound reflects its established industrial relevance and its utility as a subject for fundamental chemical research.
Q & A
Basic: What are the key thermodynamic properties of 1,1-Difluoroethane relevant to its use as a refrigerant?
Methodological Answer:
Key thermodynamic properties include vapor-liquid equilibria (VLE), vapor pressure, and heat capacity. Experimental VLE data for refrigerant mixtures (e.g., with isobutane or difluoromethane) are obtained using ebulliometric or static-analytic techniques at temperatures ranging from 162 K to 453 K . The modified Benedict-Webb-Rubin (MBWR) equation of state, with 32 adjustable coefficients, accurately models these properties across phases. Parameters such as the triple-point temperature (154.56 K) and critical pressure (4.5 MPa) are essential for system design .
Basic: What safety precautions are critical when designing experiments involving this compound?
Methodological Answer:
this compound is highly flammable (flash point: −50°C) and reacts explosively with oxidizing agents (e.g., chlorine, liquid oxygen) and light metals (e.g., aluminum, magnesium). Experiments must use explosion-proof equipment, inert gas environments, and avoid brass/steel fittings. Leak detection protocols (e.g., GC-MS with molecular weight 66 as a tracer) and ventilation systems are mandatory. Safety data sheets (SDS) should be consulted for specific flammability limits (2.4–16.9% v/v) .
Advanced: How can researchers model the phase equilibria of this compound in refrigerant mixtures?
Methodological Answer:
Phase equilibria are modeled using the MBWR equation of state, which integrates single-phase pressure-volume-temperature (PVT) data, second virial coefficients, and saturated liquid/vapor densities. Multi-property linear least-squares fitting optimizes the 32 coefficients, validated against experimental datasets (e.g., Kul et al., 2001). For binary systems (e.g., with isobutane), activity coefficient models like NRTL or UNIQUAC are applied to predict azeotropic behavior. Uncertainty analysis (±0.5% in density) is critical near the critical point (453 K, 35 MPa) .
Advanced: What methodologies are used to resolve contradictions in toxicological data for this compound?
Methodological Answer:
Contradictions arise from study design variability. For example, a two-year rat inhalation study (Haskell Laboratory) reported no reproductive toxicity, but its reliability was deemed "medium" due to suboptimal exposure protocols. Researchers must evaluate:
- Dose-response consistency across species (e.g., mice vs. rats).
- Exposure duration (acute vs. chronic).
- Metabolic pathways (lack of pharmacokinetic data necessitates in vitro assays).
Confidence is increased by cross-referencing IRIS assessments and HPV reports, which prioritize studies with OECD-GLP compliance .
Advanced: How do physiologically based pharmacokinetic (PBPK) models estimate the detection window of this compound in biological samples?
Methodological Answer:
Monte Carlo PBPK models simulate inhalation abuse scenarios by incorporating:
- Body fat variability (BMI 18–35 kg/m²).
- Huffing patterns (2–6 hours of intermittent exposure).
- Blood:air partition coefficients (0.14 mg/L detection limit).
The median maximum detection time (MDT) is 10.5–13.5 hours post-exposure, validated against GC-MS data from DWI cases. Sensitivity analyses highlight adipose tissue retention as a key uncertainty .
Advanced: What analytical techniques are recommended for detecting trace impurities in this compound during synthesis?
Methodological Answer:
Trace impurities (e.g., vinyl fluoride, HF residues) are quantified using:
- GC-MS with cryogenic trapping (detection limit: 0.1 ppm).
- FTIR spectroscopy for functional group analysis.
- APHA/AOAC standardized methods for halogenated contaminants.
Databases like the USEPA Published Methods Database (PMD) provide validated protocols. Quality control requires spiking with internal standards (e.g., 1-chloro-1,1-difluoroethane) .
Advanced: How do rotational conformational equilibria studies apply to this compound derivatives?
Methodological Answer:
Variable solvent NMR and Raman spectroscopy determine rotational barriers in derivatives (e.g., 1-(2,2-difluoroethoxy)-1,1-difluoroethane). The dihedral angle (θ) between fluorinated groups is modeled using quantum mechanical calculations (DFT/B3LYP). Experimental validation requires temperature-dependent measurements (162–298 K) to resolve gauche-trans equilibria. This method avoids assumptions about θ, critical for predicting reactivity in asymmetric ethanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
